4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile
Description
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a synthetic organic compound with a complex structure It features a tetrahydropyran ring substituted with a carbonitrile group and a 4-isobutylbenzoyl moiety
Properties
Molecular Formula |
C17H21NO2 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
4-[4-(2-methylpropyl)benzoyl]oxane-4-carbonitrile |
InChI |
InChI=1S/C17H21NO2/c1-13(2)11-14-3-5-15(6-4-14)16(19)17(12-18)7-9-20-10-8-17/h3-6,13H,7-11H2,1-2H3 |
InChI Key |
MEIIWEOVPOQWQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-isobutylbenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other nitrogen-containing compounds.
Scientific Research Applications
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Cyanotetrahydropyran: Similar structure but lacks the 4-isobutylbenzoyl group.
Tetrahydro-2H-pyran-4-carbonitrile: Similar core structure but without the benzoyl substitution.
Uniqueness
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the 4-isobutylbenzoyl and carbonitrile groups. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research and industrial applications .
Biological Activity
4-(4-Isobutylbenzoyl)tetrahydro-2H-pyran-4-carbonitrile, a compound with the chemical formula C17H21NO2, is part of a class of organic compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
- Molecular Weight : 271.36 g/mol
- Chemical Structure : The compound features a tetrahydropyran ring, which is significant for its biological interactions.
The biological activity of the compound can be attributed to several mechanisms:
- Anti-inflammatory Activity : Compounds in this class have been shown to inhibit pro-inflammatory cytokines and pathways.
- Antimicrobial Effects : Similar structures have demonstrated efficacy against various bacterial strains.
- Cytotoxicity : Some derivatives exhibit selective cytotoxic effects against cancer cell lines.
Table 1: Biological Activity Comparison with Related Compounds
Case Studies
- Anti-inflammatory Effects : A study investigating the anti-inflammatory properties of tetrahydropyran derivatives found that these compounds significantly reduced inflammation markers in animal models. The mechanism was linked to the inhibition of NF-kB signaling pathways.
- Antimicrobial Efficacy : Research on related compounds has shown promising results against Gram-positive and Gram-negative bacteria. For instance, a derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus.
- Cytotoxicity in Cancer Cells : In vitro studies have indicated that certain tetrahydropyran-based compounds exhibit selective cytotoxic effects on various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 50 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
